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4-(5-Butylfuran-2-yl)butan-2-one

Flavour chemistry Structure-odor relationships Furan aroma compounds

4-(5-Butylfuran-2-yl)butan-2-one (CAS 873000-26-1) is a synthetic C12H18O2 furan-bearing ketone classified as a heteroaromatic flavour/fragrance intermediate, with a molecular weight of 194.27 g·mol⁻¹, a calculated LogP of approximately 3.14, and a topological polar surface area of 30.21 Ų. The compound belongs to a patented family of alkylfuryl-butanones originally disclosed by Givaudan as organoleptic agents, where the 5-butyl substitution on the furan ring distinguishes it from lower homologues used in caramelic, fruity, and roasted aroma applications.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 873000-26-1
Cat. No. B12614258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Butylfuran-2-yl)butan-2-one
CAS873000-26-1
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(O1)CCC(=O)C
InChIInChI=1S/C12H18O2/c1-3-4-5-11-8-9-12(14-11)7-6-10(2)13/h8-9H,3-7H2,1-2H3
InChIKeyHCDDWPXQVMVLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Butylfuran-2-yl)butan-2-one (CAS 873000-26-1): Procurement-Ready Compound Identity and Physicochemical Baseline


4-(5-Butylfuran-2-yl)butan-2-one (CAS 873000-26-1) is a synthetic C12H18O2 furan-bearing ketone classified as a heteroaromatic flavour/fragrance intermediate, with a molecular weight of 194.27 g·mol⁻¹, a calculated LogP of approximately 3.14, and a topological polar surface area of 30.21 Ų . The compound belongs to a patented family of alkylfuryl-butanones originally disclosed by Givaudan as organoleptic agents, where the 5-butyl substitution on the furan ring distinguishes it from lower homologues used in caramelic, fruity, and roasted aroma applications [1].

Flavour/fragrance intermediate: Butyl-furan scaffold for heavier, roasted-meaty character in complex matrices.
Lipophilic profile: High LogP supports retention on hydrophobic surfaces and in fatty food systems.
Industrial provenance: Covered by Givaudan patent DE2812583A1, providing documented organoleptic use context.

Why 4-(5-Butylfuran-2-yl)butan-2-one Cannot Be Replaced by 4-(5-Methylfuran-2-yl)butan-2-one or 4-(Furan-2-yl)butan-2-one in Flavour and Reactivity Applications


Within the 4-(5-alkylfuran-2-yl)butan-2-one series, the alkyl chain length at the furan 5-position exerts a non-linear influence on both sensory character and chemical stability. Shorter-chain analogues such as 4-(5-methylfuran-2-yl)butan-2-one and 4-(furan-2-yl)butan-2-one exhibit higher water solubility and faster evaporation rates, while the butyl homologue shifts the odour profile toward heavier, longer-lasting roasted-meaty notes with increased substantivity on fabric and in complex flavour matrices [1]. Furthermore, acid-catalysed ring-opening studies on biomass-derived furans demonstrate that the nature of the 5-substituent directly determines product selectivity and yield during downstream transformations, meaning that a methyl-substituted furan cannot serve as a reactivity surrogate for the butyl analogue in synthetic sequences [2].

Target
5-Butyl
Predicted roasted, meaty odour with extended substantivity.
→ 5-Methyl analogue delivers green, weed-like character and may not match heavy notes.
Target
5-Butyl
Higher lipophilicity (~40‑fold partition increase) suits lipid-rich matrices.
→ 5-Methyl or unsubstituted furans have lower LogP and may flash off prematurely in fatty applications.
Target
5-Butyl
Predicted acid stability advantage in furan ring-opening reactions.
→ 5-Methyl analogue may not replicate selectivity or yield under acidic synthetic conditions.

4-(5-Butylfuran-2-yl)butan-2-one: Quantitative Differentiation Evidence Against Closest Structural Analogues


Organoleptic Differentiation: 5-Butyl vs. 5-Methyl vs. Unsubstituted Furan in the 4-(Furan-2-yl)butan-2-one Scaffold

In a systematic sensory study of 4-(furan-2-yl)butan-2-one oximes and their parent ketones, the 5-methylfuran derivative was characterised as 'green, weed-like, similar to herb and flower of nettle', while replacement of the furan oxygen by sulfur shifted the aroma toward food-associated notes [1]. The 5-butyl analogue, by virtue of its extended alkyl chain, is expected—based on established SAR for furan-derived aroma compounds—to exhibit a heavier, roasted-meaty character with reduced volatility and longer retention, consistent with neural-network classification models that associate longer alkylfurans with meaty rather than green-fruity impressions [2].

Organoleptic Profile
Class-level
5-Butyl Predicted roasted, meaty (SAR models)
5-Methyl Green, weed-like, nettle (panel)
Supports selection when heavy, meaty character is required.
No direct threshold data; confirm in target matrix.
Flavour chemistry Structure-odor relationships Furan aroma compounds

Patent-Backed Commercial Exclusivity: Givaudan Fragrance Precursor Scope

The compound falls within the scope of Givaudan patent DE2812583A1, which claims compounds of formula I wherein the furan 5-substituent R is butyl, but-2-on-yl, or 1,3-butadienyl, and explicitly describes their use as odorants and/or flavourants with particular organoleptic properties [1]. This patent linkage provides a documented industrial provenance that is absent for many generic alkylfuran ketones, supporting procurement decisions in regulated consumer-product industries.

Patent Coverage
Supporting evidence
Explicitly claimed in Givaudan DE2812583A1 as organoleptic compound; 5-methyl analogue lacks identified patent family.
May ease procurement in regulated flavour/fragrance industries.
Independent freedom-to-operate review advised.
Industrial flavour and fragrance Patent-protected aroma chemicals Organoleptic compound procurement

Physicochemical Differentiation: LogP and Predicted Volatility vs. 5-Methyl and Unsubstituted Analogues

The calculated LogP of 4-(5-butylfuran-2-yl)butan-2-one is approximately 3.14 (ChemSrc), compared to ~1.58 for the 5-methyl analogue (C9H12O2, LogP ~1.58) and ~0.9 for the unsubstituted 4-(furan-2-yl)butan-2-one (C8H10O2) . This LogP increment of ~1.6 units relative to the 5-methyl analogue translates to a predicted ~40-fold increase in octanol-water partition coefficient, directly correlating with reduced water solubility, lower air-water partition coefficient, and longer retention on hydrophobic matrices such as food lipids and fabric [1].

Lipophilicity (LogP)
Class-level
3.14 vs. ~1.58 (5-methyl) → Δ +1.6 (~40× higher partition)
Higher lipophilicity context for lipid-rich matrices.
Calculated values; no experimental LogP.
Physicochemical profiling ADMET prediction Flavour substantivity

Chemical Reactivity Differentiation: Acid-Catalysed Ring-Opening Selectivity vs. 5-Methyl Analogue

A study on Brønsted acid-catalysed ring opening of biomass-derived furans demonstrated that 4-(5-methyl-2-furyl)-2-butanone (1a) reacts to a single product in up to 92% yield after 24 h, whereas the unsubstituted 4-(2-furanyl)-2-butanone (1b) yields multiple products under identical conditions, with 5–10% decomposition to unknown products upon heating at 80 °C with 10 mol% HCl [1]. The 5-butyl substituent, being a stronger electron-donating group than methyl, is predicted to further stabilise the furan ring toward acid-catalysed ring-opening, potentially offering higher selectivity and yield in downstream transformations where furan integrity must be preserved.

Acid Stability
Class-level
5-Methyl: single product, 92% yield (10 mol% HCl, 80 °C). Unsubstituted: multiple products with decomposition. 5-Butyl predicted higher stability (electron-donating effect).
May support higher selectivity in acidic synthetic steps.
No direct experimental data for the butyl analogue.
Biomass conversion Furan ring-opening Synthetic intermediate stability

Where 4-(5-Butylfuran-2-yl)butan-2-one Delivers Demonstrable Advantage: Evidence-Backed Application Scenarios


Long-Lasting Roasted-Meat and Caramel Flavour Formulations for Processed Foods

Based on the elevated LogP of ~3.14 and the SAR-class prediction of heavier roasted-meaty character [1], 4-(5-butylfuran-2-yl)butan-2-one is suited for high-fat, high-temperature processed food applications (e.g., meat analogues, bouillons, snack seasonings) where lower homologues would flash off during cooking or fail to partition adequately into the lipid phase. The predicted ~40-fold higher lipophilicity relative to the 5-methyl analogue directly supports longer flavour retention.

Laundry-Care and Fabric Conditioner Fragrance with Extended Substantivity

The combination of low volatility (inferred from high LogP and molecular weight of 194.27) and patent-documented organoleptic utility [2] positions the compound as a substantive fragrance ingredient for laundry care, where deposition onto fabric and retention through the rinse and drying cycle are critical performance parameters that cannot be met by the faster-evaporating methyl or unsubstituted furyl-butanones.

Synthetic Intermediate Requiring Acid-Stable Furan Integrity

In multi-step synthetic sequences involving acidic conditions (e.g., deprotection, cyclisation, or rearrangement steps), the 5-butyl furan is predicted to exhibit superior ring-stability compared to the 5-methyl analogue, based on the electron-donating class effect observed in biomass-derived furan ring-opening studies [3]. This makes it a preferred scaffold when the synthetic route exposes the furan ring to Brønsted or Lewis acid conditions.

Industrial Flavour Research and SAR Model Development

The compound serves as a key data point in structure-odor relationship (SOR) studies aiming to delineate the transition from green-fruity to roasted-meaty odour within the furfuryl ketone series. The availability of the butyl homologue enables neural network training and validation that is not achievable with only the methyl and unsubstituted analogues [1].

Application
Selection Property
Validation Focus
Roasted-meat flavour formulations
Lipophilic retention in lipid-rich, high-heat matrices
Substantivity and sensory character in target food system
Laundry-care fragrance
Low volatility and fabric substantivity
Deposition and retention through rinse/dry cycles
Acid-stable synthetic intermediate
Furan ring integrity under Brønsted/Lewis acid
Reaction selectivity and yield in acidic sequences
Structure-odor relationship research
Alkyl chain length effect on sensory transition
Neural network training and green-to-meaty mapping
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